3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Overview
Description
3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that combines an indole, a pyrazole, and an oxadiazole ring in its structure. This unique combination of rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method starts with the preparation of the indole and pyrazole intermediates, followed by their coupling with an oxadiazole precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting specific enzymes or activating certain receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
- 3-(1H-indol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
What sets 3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole apart from similar compounds is the specific positioning of the indole and pyrazole rings. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1H-indol-4-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-2-12(11-6-7-16-13(11)3-1)15-19-14(21-20-15)5-4-10-8-17-18-9-10/h1-3,6-9,16H,4-5H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFLHBKAWOWYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC4=CNN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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